molecular formula C10H7BrN2 B6604359 7-bromo-4-methyl-1H-indole-3-carbonitrile CAS No. 1360937-13-8

7-bromo-4-methyl-1H-indole-3-carbonitrile

Cat. No.: B6604359
CAS No.: 1360937-13-8
M. Wt: 235.08 g/mol
InChI Key: MLAFTEPNZQGZGX-UHFFFAOYSA-N
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Description

7-bromo-4-methyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure includes a bromine atom at the 7th position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-1H-indole-3-carbonitrile typically involves the bromination of 4-methyl-1H-indole-3-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents such as ethanol or methanol.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.

Major Products

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carbonitrile group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-4-methyl-1H-indole-3-carbonitrile is unique due to the presence of all three functional groups (bromine, methyl, and carbonitrile) on the indole ring. This combination of functional groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

7-bromo-4-methyl-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-6-2-3-8(11)10-9(6)7(4-12)5-13-10/h2-3,5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAFTEPNZQGZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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